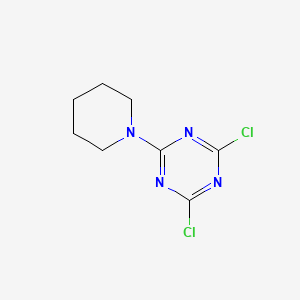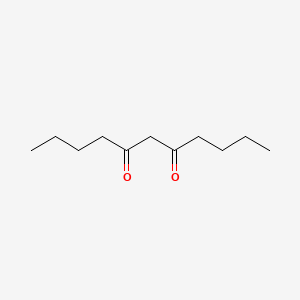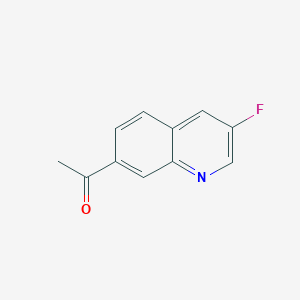
1-(3-Fluoroquinolin-7-yl)ethanone
Vue d'ensemble
Description
1-(3-Fluoroquinolin-7-yl)ethanone is a chemical compound with the molecular formula C11H8FNO . It is also known by its synonyms AS-49661 and ZINC498047830 . The CAS number for this compound is 1958100-78-1 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, often involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde . This results in an enamine intermediate which is further heated in a strong acid, leading to cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a fluoro substituent at the 3rd position and an ethanone group at the 1st position . The molecular weight of this compound is 189.186 Da .Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-(3-Fluoroquinolin-7-yl)ethanone and its derivatives have been the focus of various synthesis and structural analysis studies. For instance, Murugavel et al. (2016) effectively synthesized a chloroquinoline derivative, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), and performed detailed structural and vibrational spectroscopic studies using techniques like X-ray diffraction, FTIR, NMR, and DFT computations (Murugavel et al., 2016). Similarly, Govindhan et al. (2017) synthesized a compound involving a fluoroquinoline structure and characterized it using various spectroscopic techniques, thermal analysis, and single crystal XRD analysis (Govindhan et al., 2017).
Biological and Therapeutic Potential
Quinoline derivatives, including those similar to this compound, have shown promise in various biological applications. Studies have highlighted their potential in antioxidant, anti-diabetic, and antimicrobial activities. For example, Murugavel et al. (2017) reported that novel chloroquinoline derivatives exhibited good antioxidant properties and showed potential as anti-diabetic agents by inhibiting Glycogen Phosphorylase, a key enzyme in diabetes management (Murugavel et al., 2017). Additionally, Kumar and Vijayakumar (2017) synthesized arylsulfonamide-based quinolines and evaluated their antioxidant, antifungal, and antibacterial activities, with some compounds showing significant activity against specific strains (Kumar & Vijayakumar, 2017).
Molecular Docking and Pharmacological Insights
Molecular docking studies have been utilized to understand the interaction of fluoroquinoline derivatives with biological molecules, providing insights into their pharmacological potential. Govindhan et al. (2017) used molecular docking studies to elucidate the interaction of a synthesized fluoroquinoline compound with human serum albumin, a key aspect in understanding its pharmacokinetics (Govindhan et al., 2017).
Mécanisme D'action
While the specific mechanism of action for 1-(3-Fluoroquinolin-7-yl)ethanone is not explicitly stated in the literature, quinoline derivatives are known to exhibit a range of biological activities. They are often used in the treatment of various diseases due to their ability to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Propriétés
IUPAC Name |
1-(3-fluoroquinolin-7-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWVJBNDHGDTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291329 | |
| Record name | Ethanone, 1-(3-fluoro-7-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1958100-78-1 | |
| Record name | Ethanone, 1-(3-fluoro-7-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1958100-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-fluoro-7-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Glutamic acid, N-[(2-propen-1-yloxy)carbonyl]-, 5-(1,1-dimethylethyl) ester](/img/structure/B3049080.png)
![4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3049081.png)

![tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate](/img/structure/B3049084.png)

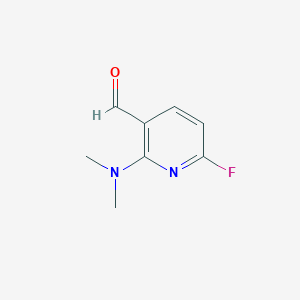
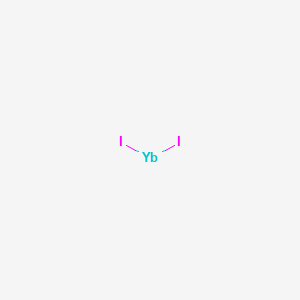
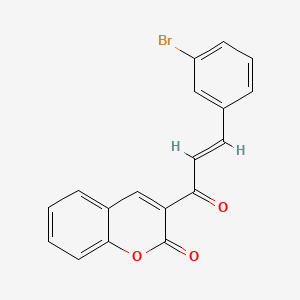

![2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3049093.png)

